molecular formula C22H14Cl2N2O6S2 B10833152 Benzothiazine derivative 1

Benzothiazine derivative 1

Cat. No.: B10833152
M. Wt: 537.4 g/mol
InChI Key: DOMBZVXKSRQDOJ-NKVSQWTQSA-N
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Description

Benzothiazine derivatives are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzothiazine derivative 1, in particular, has garnered attention due to its unique chemical properties and promising pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazine derivative 1 typically involves the cyclization of 2-aminobenzenethiol with various electrophiles. One common method is the reaction of 2-aminobenzenethiol with α-haloketones under basic conditions, leading to the formation of the benzothiazine ring. Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .

Industrial Production Methods: Industrial production of benzothiazine derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave-induced reactions and solvent-free conditions to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Benzothiazine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives .

Comparison with Similar Compounds

Uniqueness of Benzothiazine Derivative 1: this compound stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C22H14Cl2N2O6S2

Molecular Weight

537.4 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methylsulfonyl]-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C22H14Cl2N2O6S2/c23-15-2-1-3-16(24)14(15)11-34(31,32)13-5-7-20-17(10-13)25-22(28)21(33-20)9-12-4-6-19(27)18(8-12)26(29)30/h1-10,27H,11H2,(H,25,28)/b21-9-

InChI Key

DOMBZVXKSRQDOJ-NKVSQWTQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)S/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/C(=O)N3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)SC(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N3)Cl

Origin of Product

United States

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